molecular formula C15H12FN B8745782 1-(3-Fluorophenyl)-3,4-dihydroisoquinoline CAS No. 143576-14-1

1-(3-Fluorophenyl)-3,4-dihydroisoquinoline

Cat. No.: B8745782
CAS No.: 143576-14-1
M. Wt: 225.26 g/mol
InChI Key: NNFFERBNBCZQOA-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C15H12FN and its molecular weight is 225.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

143576-14-1

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

1-(3-fluorophenyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C15H12FN/c16-13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-17-15/h1-7,10H,8-9H2

InChI Key

NNFFERBNBCZQOA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

289.0 g (1.19 mol) of N-phenylethyl-3-fluorobenzamide were dissolved in 1000 ml of xylene and admixed at 90° C. in portions with 202.7 g (1.43 mol, 1.2 eq.) of phosphorus pentoxide. Subsequently, 326.8 ml (3.57 mol, 3.0 eq.) of phosphorus oxychloride were added dropwise. The mixture was heated under reflux for 4 h. The reaction solution was subsequently poured while hot onto ice and adjusted cautiously to pH=12 with solid NaOH with ice cooling. The precipitate was extracted three times with 500 ml of toluene, dried over MgSO4 and concentrated under reduced pressure to a highly viscous oil which later crystallizes. 267.41 g are obtained with a purity of approx. 99%, corresponding to 99.8% of theory.
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Synthesis routes and methods III

Procedure details

Phosphoric acid (11.9 mL) was added to diphosphorus pentoxide (20.0 g) over 5 minutes. The mixture was stirred at 150° C. for 0.5 hours. 3-fluoro-N-(2-phenylethyl)benzamide (5.00 g) was added to the mixture, followed by stirring at 160° C. for 2.5 hours. After cooling, water was added to the reaction solution to which 28% aqueous ammonia was then added to be alkaline. The reaction solution was extracted with EtOAc, washed with saturated brine, and dried over magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure to obtain 1-(3-fluorophenyl)-3,4-dihydroisoquinoline (4.87 g).
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